molecular formula C14H9ClN2O2S2 B11137558 3-chloro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide

3-chloro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide

Cat. No.: B11137558
M. Wt: 336.8 g/mol
InChI Key: LGBPGMPZFKYLOP-UHFFFAOYSA-N
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Description

3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide is a complex organic compound that features a benzothiophene core, a thienylcarbonyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide typically involves multiple steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Chloro Group: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of Thienylcarbonyl Group: The thienylcarbonyl group is introduced through acylation reactions using thienylcarbonyl chloride.

    Formation of Carbohydrazide Moiety: The carbohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzothiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovative applications.

Mechanism of Action

The mechanism of action of 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-(2-thienylcarbonyl)-2-thiophenecarbohydrazide
  • 3-chloro-N’-(2-furylcarbonyl)-1-benzothiophene-2-carbohydrazide
  • 3-chloro-N’-(2-pyridylcarbonyl)-1-benzothiophene-2-carbohydrazide

Uniqueness

Compared to similar compounds, 3-chloro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide stands out due to the specific combination of its functional groups. The presence of both the thienylcarbonyl and carbohydrazide moieties in conjunction with the benzothiophene core provides unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H9ClN2O2S2

Molecular Weight

336.8 g/mol

IUPAC Name

3-chloro-N'-(thiophene-2-carbonyl)-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C14H9ClN2O2S2/c15-11-8-4-1-2-5-9(8)21-12(11)14(19)17-16-13(18)10-6-3-7-20-10/h1-7H,(H,16,18)(H,17,19)

InChI Key

LGBPGMPZFKYLOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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